Methyl 2-(methylsulfinyl)benzenecarboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-(methylsulfinyl)benzenecarboxylate typically involves the oxidation of Methyl 2-(methylthio)benzenecarboxylate. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective oxidation of the sulfur atom to the sulfoxide group .
Chemical Reactions Analysis
Methyl 2-(methylsulfinyl)benzenecarboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2-(methylsulfinyl)benzenecarboxylate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(methylsulfinyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoxide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Methyl 2-(methylsulfinyl)benzenecarboxylate can be compared with similar compounds such as:
Methyl 2-(methylsulfonyl)benzenecarboxylate: This compound has a sulfone group instead of a sulfoxide group, making it more oxidized and potentially more reactive in certain chemical reactions.
Methyl 2-(methylthio)benzenecarboxylate: This compound has a sulfide group instead of a sulfoxide group, making it less oxidized and more prone to oxidation reactions.
Methyl 2-(methylsulfanyl)benzoate: This compound has a similar structure but with a different functional group, leading to different reactivity and applications.
This compound is unique due to its specific sulfoxide group, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 2-methylsulfinylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(10)7-5-3-4-6-8(7)13(2)11/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPYIFWRUTZGOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377206 |
Source
|
Record name | Methyl 2-(methanesulfinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-73-1 |
Source
|
Record name | Methyl 2-(methanesulfinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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